センノサイドD
説明
センノサイドDは、天然のアントラキノン誘導体であり、ジメリックグリコシドで、主にセンナ植物(センナ・アレクサンドリナ・ミル)の葉とダイオウ(Rheum officinale Baill.)に含まれています。これは、強力な緩下作用で知られる4つの主要なセンノサイド(A、B、C、D)の1つです。 This compoundは、その仲間と同様に、伝統的な生薬で便秘やその他の消化器系の問題の治療に使用されています .
2. 製法
合成経路と反応条件: this compoundは、センナの葉またはダイオウの根の抽出によって合成することができます。このプロセスには、次の手順が含まれます。
抽出: 植物材料は、クロロホルムとエタノールの混合物(93:7)を使用して抽出され、化合物の分解を防ぎます.
精製: 次に、抽出物は、薄層クロマトグラフィー(TLC)や高速液体クロマトグラフィー(HPLC)などのクロマトグラフィー技術を使用して精製されます.
工業生産方法: 工業環境では、this compoundの生産には、大規模な抽出と精製プロセスが含まれます。植物材料はバルクで処理され、センノサイドは溶媒抽出の後にクロマトグラフィー精製を使用して分離されます。 最終製品は、その後乾燥され、医薬品製剤で使用するために包装されます .
科学的研究の応用
Sennoside D has a wide range of scientific research applications, including:
作用機序
センノサイドDは、主に腸への作用を通してその効果を発揮します。それは、腸内細菌によって、レインアントロンを含む活性代謝物に代謝されます。これらの代謝物は、腸の粘膜を刺激し、蠕動運動の増加と排便につながります。 関連する分子標的には、炎症反応と腸の運動性に役割を果たすシクロオキシゲナーゼ2(COX2)とプロスタグランジンE2(PGE2)が含まれます .
生化学分析
Biochemical Properties
Sennoside D plays a significant role in biochemical reactions, particularly in the gastrointestinal tract. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the primary interactions is with the enzyme β-glucosidase, which hydrolyzes sennoside D into its active metabolites, rhein anthrone and aloe-emodin . These metabolites then interact with the intestinal mucosa, stimulating peristalsis and promoting bowel movements. Additionally, sennoside D has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2), thereby reducing inflammation .
Cellular Effects
Sennoside D influences various cellular processes and functions. In the gastrointestinal tract, it stimulates the secretion of water and electrolytes into the lumen, leading to increased intestinal motility and bowel movements . This compound also affects cell signaling pathways, particularly those involved in inflammation and apoptosis. Sennoside D has been shown to modulate the expression of genes related to these pathways, such as COX-2 and Bcl-2, thereby influencing cellular metabolism and promoting apoptosis in certain cell types . Furthermore, sennoside D exhibits antioxidant properties, protecting cells from oxidative stress and damage .
Molecular Mechanism
The molecular mechanism of sennoside D involves several key interactions at the molecular level. Upon ingestion, sennoside D is metabolized by gut bacteria into its active metabolites, rhein anthrone and aloe-emodin . These metabolites bind to specific receptors on the intestinal mucosa, triggering a cascade of events that lead to increased fluid secretion and intestinal motility. Additionally, sennoside D inhibits the activity of COX-2, reducing the production of pro-inflammatory prostaglandins and alleviating inflammation . This compound also modulates the expression of genes involved in apoptosis, promoting cell death in certain cell types .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sennoside D have been observed to change over time. The stability and degradation of sennoside D are influenced by various factors, including pH, temperature, and the presence of enzymes . In vitro studies have shown that sennoside D is relatively stable under acidic conditions but degrades rapidly in alkaline environments . Long-term exposure to sennoside D has been associated with changes in cellular function, such as altered gene expression and increased apoptosis . In vivo studies have demonstrated that the effects of sennoside D on intestinal motility and bowel movements are dose-dependent and diminish over time with repeated use .
Dosage Effects in Animal Models
The effects of sennoside D vary with different dosages in animal models. Acute toxicity studies have shown that sennoside D is only slightly toxic in rats and mice, with an LD50 value of approximately 5,000 mg/kg . Subacute and chronic studies have demonstrated that sennoside D is well-tolerated at doses up to 100 mg/kg, with no significant systemic toxicity . High doses of sennoside D can cause adverse effects, such as diarrhea, dehydration, and electrolyte imbalances . These effects are primarily due to the compound’s potent laxative properties and its ability to stimulate intestinal motility .
Metabolic Pathways
Sennoside D is involved in several metabolic pathways, primarily in the gastrointestinal tract. Upon ingestion, it is hydrolyzed by β-glucosidase into its active metabolites, rhein anthrone and aloe-emodin . These metabolites undergo further metabolism in the liver, where they are conjugated with glucuronic acid and sulfate, facilitating their excretion via the urine . The metabolic pathways of sennoside D also involve interactions with various enzymes and cofactors, such as cytochrome P450 enzymes, which play a role in the oxidation and reduction of the compound . Additionally, sennoside D has been shown to affect metabolic flux and metabolite levels in the liver and intestines .
Transport and Distribution
Sennoside D is transported and distributed within cells and tissues through various mechanisms. After ingestion, it is absorbed in the small intestine and transported to the liver via the portal vein . In the liver, sennoside D undergoes metabolism and is then distributed to other tissues, including the kidneys and intestines . The transport of sennoside D within cells is facilitated by specific transporters and binding proteins, such as organic anion transporters and albumin . These interactions influence the localization and accumulation of sennoside D in different tissues, affecting its overall bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of sennoside D plays a crucial role in its activity and function. Studies have shown that sennoside D and its metabolites are primarily localized in the cytoplasm and nucleus of intestinal epithelial cells . This localization is facilitated by specific targeting signals and post-translational modifications, such as phosphorylation and glycosylation . The presence of sennoside D in the nucleus suggests that it may directly interact with nuclear receptors and transcription factors, modulating gene expression and cellular responses . Additionally, sennoside D has been observed to accumulate in lysosomes and mitochondria, where it may exert its effects on cellular metabolism and apoptosis .
準備方法
Synthetic Routes and Reaction Conditions: Sennoside D can be synthesized through the extraction of Senna leaves or Rhubarb roots. The process involves the following steps:
Industrial Production Methods: In industrial settings, the production of Sennoside D involves large-scale extraction and purification processes. The plant material is processed in bulk, and the sennosides are isolated using solvent extraction followed by chromatographic purification. The final product is then dried and packaged for use in pharmaceutical formulations .
化学反応の分析
反応の種類: センノサイドDは、次のものを含むさまざまな化学反応を起こします。
酸化: this compoundは、アントラキノン誘導体を形成するように酸化される可能性があります。
還元: this compoundの還元は、アントロン誘導体の形成につながります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
主要な生成物:
酸化: アントラキノン誘導体。
還元: アントロン誘導体。
加水分解: アグリコンと糖部分.
4. 科学研究の応用
This compoundは、次のような幅広い科学研究の応用があります。
類似化合物との比較
センノサイドDは、4つの主要なセンノサイドの1つであり、他のセンノサイドには、センノサイドA、センノサイドB、センノサイドCがあります。すべてのセンノサイドは、同様の緩下作用を共有していますが、化学構造と効力において異なります。
センノサイドA: 強い緩下作用で知られており、センノサイドの中で最も研究されています.
センノサイドB: センノサイドAに似ていますが、わずかに効力が弱いです.
センノサイドC: センノサイドAやBに比べて、あまり一般的ではなく、効力が弱いです.
This compoundは、その独特の化学構造においてユニークであり、その独特の薬理作用と潜在的な治療用途に寄与しています .
特性
IUPAC Name |
(9R)-4-hydroxy-9-[(9S)-4-hydroxy-2-(hydroxymethyl)-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H40O19/c43-11-14-7-18-26(16-3-1-5-22(30(16)34(50)28(18)20(46)8-14)58-41-38(54)36(52)32(48)24(12-44)60-41)27-17-4-2-6-23(59-42-39(55)37(53)33(49)25(13-45)61-42)31(17)35(51)29-19(27)9-15(40(56)57)10-21(29)47/h1-10,24-27,32-33,36-39,41-49,52-55H,11-13H2,(H,56,57)/t24-,25-,26+,27-,32-,33-,36+,37+,38-,39-,41-,42-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWOUNNKSHIAFK-MIIKWYNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C([C@H]2[C@@H]5C6=C(C(=CC=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H40O19 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
848.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37271-17-3 | |
Record name | Sennoside D | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037271173 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 37271-17-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SENNOSIDE D | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/420RX05469 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the antimicrobial activity of Sennoside D?
A1: The research found that Sennoside D, a compound isolated from the Cassia pumila plant, exhibited antimicrobial activity against Streptococcus pneumoniae with a minimum inhibitory concentration (MIC) of 140 µg/ml []. This suggests that Sennoside D might interfere with the growth and survival of this particular bacterium.
Q2: Are there other sennosides with notable antimicrobial activity?
A2: Yes, the study also highlighted the antimicrobial activity of Sennoside B against Rhizoctonia bataticola, a fungal pathogen, with an MIC of 170 µg/ml []. This finding indicates that different sennosides may possess varying degrees of efficacy against different microbial species.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。